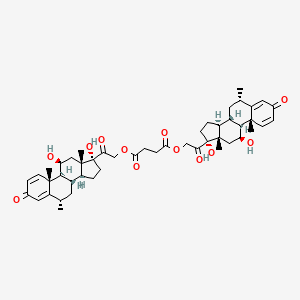
Methylprednisolone Succinate Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylprednisolone succinate dimer is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is specifically the C21 succinate ester of methylprednisolone. This compound is used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly administered intravenously and is known for its rapid onset of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylprednisolone succinate involves the esterification of methylprednisolone with succinic acid. The process typically involves dissolving the crude product in a mixture of water and acetone, followed by heating and stirring at 35-40°C to obtain the desired ester .
Industrial Production Methods
In industrial settings, methylprednisolone succinate is often produced using high-performance liquid chromatography (HPLC) methods to ensure purity and consistency. The mobile phase for HPLC typically includes a mixture of glacial acetic acid and acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions
Methylprednisolone succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include glacial acetic acid, acetonitrile, and phosphate buffer solutions. The conditions often involve specific temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include methylprednisolone hemisuccinate and its sodium salt, methylprednisolone sodium succinate .
Wissenschaftliche Forschungsanwendungen
Methylprednisolone succinate dimer has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in HPLC methods for the analysis of corticosteroids.
Biology: It is used to study the effects of glucocorticoids on cellular processes.
Industry: It is used in the pharmaceutical industry for the production of anti-inflammatory drugs.
Wirkmechanismus
Methylprednisolone succinate exerts its effects by binding to specific intracellular receptors and modulating gene expression. This leads to a wide array of physiological effects, including the suppression of inflammation and the modulation of immune responses. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring glucocorticoid with similar metabolic and anti-inflammatory actions.
Dexamethasone: A synthetic glucocorticoid with a longer duration of action compared to methylprednisolone.
Uniqueness
Methylprednisolone succinate is unique due to its rapid onset of action and its specific use in intravenous administration. It also has a higher affinity for glucocorticoid receptors compared to other similar compounds, making it more potent in its anti-inflammatory effects .
Eigenschaften
Molekularformel |
C48H62O12 |
|---|---|
Molekulargewicht |
831.0 g/mol |
IUPAC-Name |
bis[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanedioate |
InChI |
InChI=1S/C48H62O12/c1-25-17-29-31-11-15-47(57,45(31,5)21-35(51)41(29)43(3)13-9-27(49)19-33(25)43)37(53)23-59-39(55)7-8-40(56)60-24-38(54)48(58)16-12-32-30-18-26(2)34-20-28(50)10-14-44(34,4)42(30)36(52)22-46(32,48)6/h9-10,13-14,19-20,25-26,29-32,35-36,41-42,51-52,57-58H,7-8,11-12,15-18,21-24H2,1-6H3/t25-,26-,29-,30-,31-,32-,35-,36-,41+,42+,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
VWCJNJLYSBJFOZ-OXFRLEMNSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)[C@]5(CC[C@@H]6[C@@]5(C[C@@H]([C@H]7[C@H]6C[C@@H](C8=CC(=O)C=C[C@]78C)C)O)C)O)O |
Kanonische SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)OCC(=O)C5(CCC6C5(CC(C7C6CC(C8=CC(=O)C=CC78C)C)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
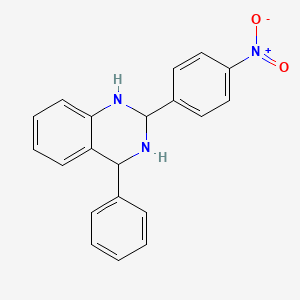
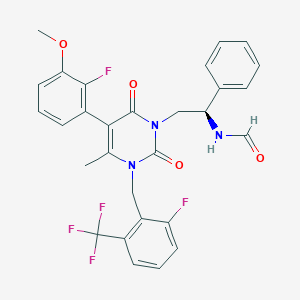

![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
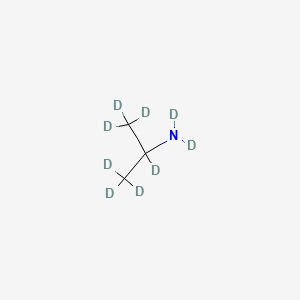
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
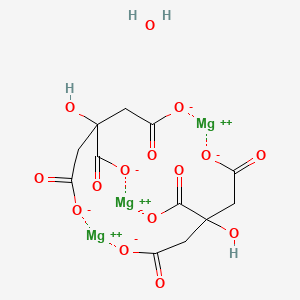
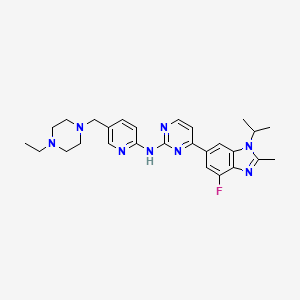
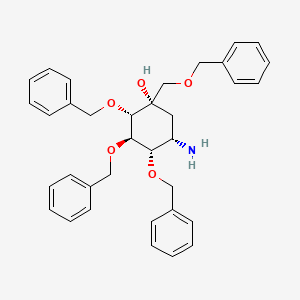
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)


